![molecular formula C27H26N2O4 B2429991 Fmoc-Ala[3-(1-THQ)]-OH CAS No. 2389078-97-9](/img/structure/B2429991.png)
Fmoc-Ala[3-(1-THQ)]-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Ala[3-(1-THQ)]-OH is a compound used in peptide synthesis. It is a derivative of alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tetrahydroquinoline (THQ) moiety. The Fmoc group is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids, allowing for the stepwise construction of peptides.
作用机制
Target of Action
Fmoc-Ala[3-(1-THQ)]-OH is a derivative of the amino acid alanine . The primary targets of this compound are the proteins and peptides that it helps to synthesize . These targets play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation.
Mode of Action
The compound operates by protecting the amine group during peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group in this compound serves as a temporary protector during the synthesis process . This protection allows for the controlled addition of amino acids to a growing peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed, allowing the peptide to fold into its functional conformation .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which link amino acids together to form proteins . The resulting proteins can then participate in a variety of biochemical pathways, depending on their specific functions.
Pharmacokinetics
The pharmacokinetic properties of this compound are largely dependent on the context of its use. As a reagent in peptide synthesis, its absorption, distribution, metabolism, and excretion (ADME) would be controlled within the synthetic process . The bioavailability of the compound would also be determined by the efficiency of the synthesis process and the subsequent processing and purification steps.
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides . These peptides can range from small dipeptides to large proteins, depending on the specifics of the synthesis process . The resulting peptides can have a wide range of effects at the molecular and cellular levels, depending on their specific sequences and structures.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the solvent used can control the self-assembly of Fmoc protected aliphatic single amino acids . Additionally, factors such as temperature, pH, and ion concentrations can affect the efficiency of peptide synthesis . Therefore, careful control of these environmental parameters is crucial for optimizing the action, efficacy, and stability of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala[3-(1-THQ)]-OH typically involves the following steps:
Protection of Alanine: Alanine is first protected with the Fmoc group.
Introduction of Tetrahydroquinoline Moiety: The protected alanine is then reacted with a tetrahydroquinoline derivative under suitable conditions to introduce the THQ moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient production and easy purification of the final product .
化学反应分析
Types of Reactions
Fmoc-Ala[3-(1-THQ)]-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20% solution) is used to remove the Fmoc group.
Coupling: DCC and NHS in an organic solvent such as dichloromethane (DCM) are used for peptide bond formation.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino form of the compound.
Coupling: Formation of peptide bonds results in longer peptide chains or conjugated peptides.
科学研究应用
Chemistry
Fmoc-Ala[3-(1-THQ)]-OH is widely used in the synthesis of complex peptides and proteins.
Biology and Medicine
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs. The THQ moiety can enhance the stability and bioactivity of peptides, making them suitable for therapeutic applications .
Industry
In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents. Its use in SPPS allows for the efficient and scalable production of high-purity peptides .
相似化合物的比较
Similar Compounds
Fmoc-Ala-OH: Lacks the THQ moiety and is used as a standard building block in peptide synthesis.
Fmoc-Val-OH: Contains a valine residue instead of alanine, used for introducing valine into peptides.
Fmoc-Leu-OH: Contains a leucine residue, used for introducing leucine into peptides.
Uniqueness
Fmoc-Ala[3-(1-THQ)]-OH is unique due to the presence of the THQ moiety, which can impart specific properties to peptides, such as increased stability and bioactivity. This makes it a valuable tool in the synthesis of peptides with enhanced biological functions .
属性
IUPAC Name |
(2S)-3-(3,4-dihydro-2H-quinolin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)24(16-29-15-7-9-18-8-1-6-14-25(18)29)28-27(32)33-17-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h1-6,8,10-14,23-24H,7,9,15-17H2,(H,28,32)(H,30,31)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOIDAZSTFNCQY-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2429908.png)
![(Z)-2-(ethylsulfonyl)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2429910.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2429913.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2429914.png)
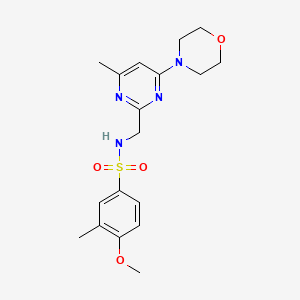
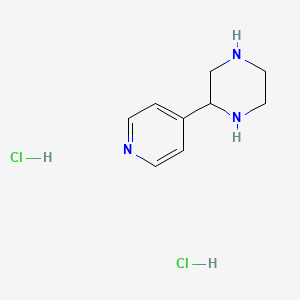
![3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429917.png)
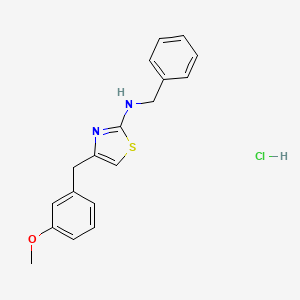
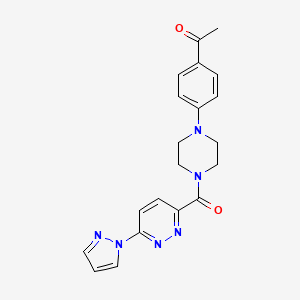
![(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2429922.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2429924.png)
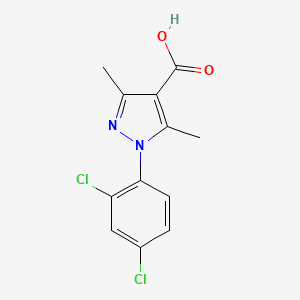
![2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2429926.png)

